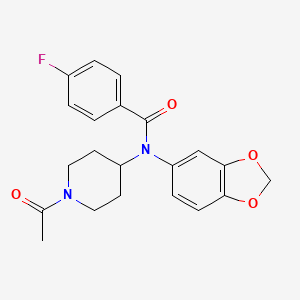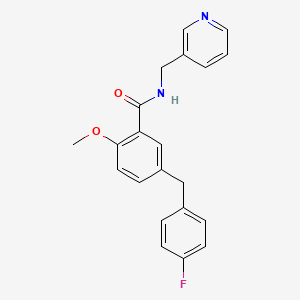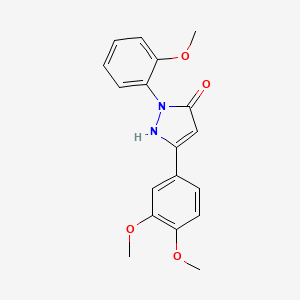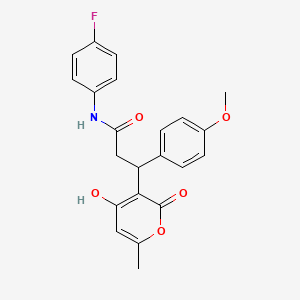
N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-FLUOROBENZAMIDE is a synthetic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation of the piperidine ring is achieved using acetic anhydride or acetyl chloride under basic conditions.
Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a series of reactions starting from catechol derivatives.
Coupling Reactions: The final step involves coupling the acetylated piperidine and benzodioxole moieties with a fluorobenzamide derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzodioxole moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: The fluorine atom on the benzamide ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-FLUOROBENZAMIDE could have various scientific research applications:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets, such as receptors or enzymes.
Medicine: Exploring its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for N1-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-FLUOROBENZAMIDE would depend on its specific biological targets. It could interact with receptors or enzymes, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-CHLOROBENZAMIDE
- N~1~-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-BROMOBENZAMIDE
Uniqueness
The uniqueness of N1-(1-ACETYL-4-PIPERIDYL)-N~1~-(1,3-BENZODIOXOL-5-YL)-4-FLUOROBENZAMIDE lies in its specific substitution pattern, which could confer distinct pharmacological properties compared to its analogs. The presence of the fluorine atom might influence its binding affinity and metabolic stability.
Properties
Molecular Formula |
C21H21FN2O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C21H21FN2O4/c1-14(25)23-10-8-17(9-11-23)24(21(26)15-2-4-16(22)5-3-15)18-6-7-19-20(12-18)28-13-27-19/h2-7,12,17H,8-11,13H2,1H3 |
InChI Key |
ZEVQKIABUKMUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11060527.png)
![2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B11060539.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11060541.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11060556.png)


![6-(4-acetylphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11060587.png)
![Ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11060592.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione](/img/structure/B11060593.png)
![2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11060596.png)
![4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11060602.png)

![3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060611.png)
